N'-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide
Overview
Description
N’-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-methoxyphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include acetic acid, ethanol, and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N’-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-hydroxyphenyl)amino]acetohydrazide
- N’-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-chlorophenyl)amino]acetohydrazide .
Uniqueness
N’-[(E)-{2-[(4-Bromophenyl)methoxy]phenyl}methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and bromophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2-methoxyanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c1-29-22-9-5-3-7-20(22)25-15-23(28)27-26-14-18-6-2-4-8-21(18)30-16-17-10-12-19(24)13-11-17/h2-14,25H,15-16H2,1H3,(H,27,28)/b26-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEDTYDSOCENJP-VULFUBBASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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